N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-methoxyphenyl group at position 3. The thienopyrimidinone scaffold is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 1,3-benzodioxole (methylenedioxyphenyl) group. This structure combines electron-rich aromatic systems (methoxyphenyl, benzodioxole) with a rigid heterocyclic core, making it a candidate for diverse biological interactions, particularly in kinase inhibition or enzyme modulation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-29-17-5-3-2-4-16(17)26-22(28)21-15(8-9-32-21)25-23(26)33-12-20(27)24-11-14-6-7-18-19(10-14)31-13-30-18/h2-10H,11-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWISXMANAAEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxole moiety and a thieno[3,2-d]pyrimidine derivative. Its molecular formula is with an average molecular weight of 360.36 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may possess significant anticancer effects. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound is mediated through several mechanisms:
- Cell Signaling Pathways : The compound may interact with key signaling pathways involved in cell growth and apoptosis. For instance, it has been shown to affect the Wnt signaling pathway by phosphorylating β-catenin, leading to its degradation and influencing gene expression related to cell proliferation and survival .
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer metabolism and inflammation, thus altering the biochemical landscape within cells.
- Reactive Oxygen Species (ROS) Modulation : The compound's ability to influence oxidative stress levels could play a role in its anticancer and anti-inflammatory properties.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Screening : In a study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that this compound significantly inhibited tumor growth compared to controls .
- Antimicrobial Testing : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as a new antimicrobial agent .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, it may target the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancers.
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Antimicrobial Properties :
- The compound has shown promising results in inhibiting the growth of certain bacterial strains. Its efficacy against multidrug-resistant bacteria makes it a candidate for further development as an antimicrobial agent.
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Neuroprotective Effects :
- Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may have neuroprotective properties. It could potentially modulate excitotoxicity associated with neurodegenerative diseases by acting on glutamate receptors.
Molecular Mechanisms
Understanding the molecular mechanisms underlying the compound's actions is critical for its application:
- Receptor Interaction : The compound likely interacts with various G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or metabolic pathways associated with cancer progression.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against breast and lung cancer cell lines (e.g., MCF7 and A549). The IC50 values indicate a potent effect compared to standard chemotherapeutic agents.
-
Antimicrobial Testing :
- A series of antimicrobial susceptibility tests revealed that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a new antimicrobial agent.
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Neuroprotection in Animal Models :
- Animal studies have shown that administration of the compound prior to induced neurotoxic injury results in reduced neuronal death and improved behavioral outcomes in models of Alzheimer's disease.
Comparison with Similar Compounds
Key Structural Variations
The following table summarizes critical structural differences between the target compound and its analogs:
Impact of Substituent Position
- Ortho vs. Para Methoxy Groups : The target compound’s 2-methoxyphenyl substituent introduces steric hindrance and electronic effects distinct from the para-substituted analogs. Para-methoxy groups (e.g., ) may enhance π-π stacking interactions with aromatic residues in target proteins, while ortho-methoxy groups could favor hydrophobic interactions .
- Ethoxy vs.
Ring Saturation and Conformational Effects
- Dihydro vs. Tetrahydro/Hexahydro Cores: Partial unsaturation (3,4-dihydro) in the target compound introduces planar rigidity, favoring binding to flat enzymatic pockets.
Analytical Characterization
- NMR/LCMS Profiles : The target compound’s characterization would align with methods described for analogs, such as ¹H/¹³C NMR for confirming substituent positions (e.g., benzodioxole protons at δ 5.9–6.1 ppm) and HRMS for molecular ion verification .
- Molecular Networking: Analog clustering via MS/MS fragmentation (cosine scores >0.8) could group the target compound with other thienopyrimidinone derivatives, aiding dereplication .
Q & A
Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene precursors under acidic conditions.
- Step 2: Introduction of the sulfanyl group at the 2-position using thiolation reagents (e.g., Lawesson’s reagent) .
- Step 3: Coupling with N-(1,3-benzodioxol-5-ylmethyl)acetamide via nucleophilic substitution or thiol-ene reactions . Key reagents include halogenating agents (e.g., PCl₃), bases (e.g., triethylamine), and solvents like DMF. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- ¹H/¹³C NMR: Assigns proton and carbon environments, particularly for the benzodioxole, thienopyrimidine, and acetamide moieties.
- High-resolution mass spectrometry (HRMS): Validates molecular formula and isotopic patterns.
- FT-IR: Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for the 4-oxo group) . Purity is assessed via HPLC (>95% purity threshold) with UV detection at 254 nm .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?
- HPLC: Uses reversed-phase C18 columns with acetonitrile/water gradients; impurities <1% are required for in vitro assays .
- Elemental analysis: Confirms C, H, N, S content within ±0.4% of theoretical values .
- Melting point consistency: Sharp melting points (±2°C) indicate crystallinity and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Design of Experiments (DoE): Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C).
- Statistical modeling: Response surface methodology (RSM) identifies optimal conditions. For example, yields increase by 20% at 80°C in DMF with 5 mol% catalyst .
- In-line analytics: Real-time FT-IR monitors intermediate formation to reduce side products .
Q. How to resolve contradictions in bioactivity data across different assay systems?
- Cross-validate assays: Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT assays).
- Structural analogs: Test derivatives (e.g., varying substituents on the 2-methoxyphenyl group) to isolate structure-activity relationships (SAR) .
- Solubility adjustments: Use DMSO/cosolvent systems to ensure consistent compound dissolution across assays .
Q. What crystallographic strategies are suitable for resolving its 3D structure?
- Single-crystal X-ray diffraction: Grow crystals via vapor diffusion (e.g., ethanol/water mixtures).
- SHELXL refinement: Apply anisotropic displacement parameters and validate with R-factor convergence (<5%). Hydrogen positions are resolved via difference Fourier maps .
- Validation tools: Use PLATON to check for crystallographic disorders and twinning .
Q. How to address data reproducibility challenges in multi-step syntheses?
- Strict reaction logs: Document batch-specific variables (e.g., reagent lot numbers, humidity).
- Intermediate characterization: Isolate and NMR-profile all intermediates to trace degradation pathways .
- Automated synthesis platforms: Use flow chemistry for precise control of residence time and mixing .
Q. What computational methods predict its interactions with biological targets?
- Molecular docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR).
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR models: Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with IC₅₀ values from assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
